![molecular formula C15H13N3S B2543727 4-(benzylamino)-1H-quinazoline-2-thione CAS No. 120394-26-5](/img/structure/B2543727.png)
4-(benzylamino)-1H-quinazoline-2-thione
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Overview
Description
The compound “4-(benzylamino)-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They are known for their wide range of biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “4-(benzylamino)-1H-quinazoline-2-thione” are not available, quinazoline derivatives can be synthesized through various methods. For instance, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols are well-known classical synthesis methods used for the construction of the principal quinazoline scaffold .Scientific Research Applications
- Carbazole derivatives , including 4-(benzylamino)-1H-quinazoline-2-thione, have shown promise as antibacterial agents . In a study, this compound efficiently inhibited the growth of Gram-positive bacterial strains. Further modification could lead to effective drugs, especially against drug-resistant staphylococci.
- The same compound exhibited antifungal activity against Pseudomonas aeruginosa and Aspergillus flavus . It limited their growth, suggesting potential applications in combating fungal infections.
- When added to microbial cultures, 4-(benzylamino)-1H-quinazoline-2-thione increased the permeability of cellular membranes . Understanding this effect could aid drug development.
- Toxicity studies using human fibroblasts and red blood cells revealed insights into the safety profile of this compound . Such investigations are crucial for drug development.
Antimicrobial Activity
Antifungal Properties
Cellular Membrane Permeability
Cytotoxicity Studies
Drug Resistance Research
Future Directions
While specific future directions for “4-(benzylamino)-1H-quinazoline-2-thione” are not available, quinazoline derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Researchers are encouraged to design new strategies for the further exploitation of quinazoline for the rapid synthesis of versatile biologically relevant heterocycles .
Mechanism of Action
Target of Action
Related compounds such as 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (ambmp) have been identified to target tubulin . Tubulin is a protein that plays a crucial role in cell division and is often a target for anticancer drugs .
Mode of Action
Similar compounds have been shown to disrupt tubulin polymerization . This disruption can lead to cell cycle arrest and apoptosis, which is particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Pathways
Compounds that target tubulin typically affect the mitotic spindle assembly, a critical process in cell division . Disruption of this process can lead to cell cycle arrest and apoptosis .
Result of Action
Compounds that disrupt tubulin polymerization can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .
properties
IUPAC Name |
4-(benzylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c19-15-17-13-9-5-4-8-12(13)14(18-15)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBILQQZKPSMLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=S)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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